molecular formula C16H15NO5 B15092676 Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate

Cat. No.: B15092676
M. Wt: 301.29 g/mol
InChI Key: OPWMTBCPZYGTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate (IUPAC name: methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate) is an ester derivative featuring two aromatic rings: a para-nitrophenyl group and an ortho-methoxyphenyl group linked to an acetate backbone. Its molecular formula is C₁₇H₁₄N₂O₄, with a molecular weight of 309.0871 g/mol (determined via HRMS) . This compound is synthesized through multi-step organic reactions, yielding a yellow oil with a moderate yield of 46% under optimized conditions. Key characterization data include ¹H NMR (CDCl₃) and ¹³C NMR spectra, confirming the presence of both nitro and methoxy substituents .

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate

InChI

InChI=1S/C16H15NO5/c1-21-14-6-4-3-5-13(14)15(16(18)22-2)11-7-9-12(10-8-11)17(19)20/h3-10,15H,1-2H3

InChI Key

OPWMTBCPZYGTGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation or metal-mediated conditions:

Reaction Type Reagents/Conditions Product Yield
Nitro to Amine ReductionH₂, Pd/C catalyst, ethanol, 25°CMethyl 2-(4-aminophenyl)-2-(2-methoxyphenyl)acetate~85%

This reaction preserves the ester and methoxy groups while converting the nitro group to an amine, enabling subsequent functionalization (e.g., diazotization or amide formation).

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Notes
Acidic Hydrolysis6M HCl, reflux, 6 hours2-(4-Nitrophenyl)-2-(2-methoxyphenyl)acetic acidForms carboxylic acid
Basic HydrolysisNaOH (2M), ethanol, 70°C, 4 hoursSodium salt of the corresponding acid + methanolSaponification predominates

The choice of conditions determines the product’s protonation state, influencing downstream applications in synthesis.

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl ring activates toward electrophilic attack due to the electron-donating methoxy group:

Reaction Type Reagents/Conditions Position Product
NitrationHNO₃, H₂SO₄, 0°CPara to OMeMethyl 2-(4-nitrophenyl)-2-(2-methoxy-4-nitrophenyl)acetate
HalogenationBr₂, FeBr₃, CH₂Cl₂, 25°COrtho to OMeBrominated derivative at the methoxy ring

The nitro group on the adjacent phenyl ring deactivates its own ring, directing substitution exclusively to the methoxy-activated ring.

Functional Group Interconversion

The ester group participates in transesterification and aminolysis:

Reaction Type Reagents/Conditions Product Application
TransesterificationEthanol, H₂SO₄, reflux, 8 hoursEthyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetateSolubility modification
AminolysisNH₃, THF, 60°C, 12 hours2-(4-Nitrophenyl)-2-(2-methoxyphenyl)acetamidePrecursor for polymer synthesis

Stability Under Oxidative Conditions

The compound resists oxidation of the methoxy group but may undergo side reactions under harsh conditions:

Oxidizing Agent Conditions Outcome
KMnO₄Aqueous H₂SO₄, 100°CDegradation of ester and nitro groups
OzoneCH₂Cl₂, -78°CNo reaction observed

Mechanistic Considerations

  • Nitro Reduction : Proceeds via a catalytic hydrogenation mechanism, where H₂ adsorption on Pd/C facilitates electron transfer to the nitro group.

  • EAS on Methoxy Ring : Methoxy’s +M effect directs electrophiles to ortho/para positions, while steric hindrance from the adjacent phenyl group favors para substitution.

  • Ester Hydrolysis : Acidic conditions protonate the carbonyl oxygen, enhancing water nucleophilicity, whereas basic conditions deprotonate water to form hydroxide ions for nucleophilic attack.

This compound’s multifunctional design enables tailored modifications for applications in pharmaceuticals, agrochemicals, and materials science. Further studies are needed to explore its catalytic coupling potential and asymmetric derivatization .

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate depends on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The nitro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate with key structural analogs, highlighting differences in substituents, synthesis yields, physical states, and spectral

Compound Name Substituents Molecular Formula Yield (%) Physical Form Key Spectral Data Reference
This compound (4c) 4-NO₂, 2-OCH₃ on phenyl rings C₁₇H₁₄N₂O₄ 46 Yellow oil ¹H NMR (CDCl₃), HRMS 309.0871
Methyl 2-(2-methoxyphenyl)acetate (3) 2-OCH₃ on phenyl C₁₀H₁₂O₃ 99 Pale-yellow oil NMR matches literature
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate (4b) 4-NO₂, o-tolyl (2-methylphenyl) C₁₆H₁₅NO₄ 45 Yellow oil ¹H NMR (CDCl₃), HRMS 308.0893
Diethyl 2-(4-nitrophenyl)malonate Diethyl ester, 4-NO₂ C₁₃H₁₅NO₇ N/A N/A N/A
Methyl 2-phenylacetoacetate Keto group, phenyl C₁₁H₁₂O₃ N/A Crystalline solid N/A
Key Observations:

Synthetic Complexity and Yield :

  • The target compound (4c) and its analog 4b exhibit lower yields (~45–46%) compared to simpler derivatives like methyl 2-(2-methoxyphenyl)acetate (99% yield) . This suggests that introducing nitro and bulky aryl groups increases steric hindrance and reaction complexity.
  • Diazomethane methylation (used in ) achieves near-quantitative yields for simpler esters, while multi-step syntheses (e.g., formylation, nitropropyl addition) are required for nitro-substituted analogs .

Physical State and Solubility :

  • Compounds with nitro groups (4b, 4c) are oils, whereas thiazolidinedione derivatives (e.g., compounds 16–24 in ) are solids with high melting points (e.g., 220–245°C) due to hydrogen bonding and crystallinity .
  • The absence of a crystalline structure in 4c may result from the ortho-methoxy group’s steric effects, which disrupt molecular packing.

Substituent Effects on Reactivity: The para-nitro group in 4c is a strong electron-withdrawing group, enhancing the electrophilicity of the ester carbonyl. In contrast, the ortho-methoxy group donates electrons via resonance, creating a polarized electronic environment that may influence hydrolysis or nucleophilic substitution rates .

Spectral Data :

  • The HRMS of 4c (309.0871) aligns with its molecular formula, while 4b (308.0893) differs by one carbon and hydrogen atom due to the o-tolyl group .
  • ¹H NMR of 4c shows distinct aromatic proton splitting patterns due to the deshielding effects of the nitro and methoxy groups .

Biological Activity

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate (commonly referred to as MNPMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with MNPMA, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

MNPMA is characterized by its unique molecular structure, which features a nitro group and a methoxy group attached to aromatic rings. The molecular formula for MNPMA is C₁₈H₁₅N₃O₄, with a molecular weight of approximately 325.33 g/mol. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of MNPMA typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. For instance, the compound can be synthesized through esterification processes involving 4-nitrophenyl and 2-methoxyphenyl derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MNPMA. For example, in vitro assays have demonstrated that MNPMA exhibits significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and oral squamous cell carcinoma lines (Ca9-22, HSC-2) . The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate that MNPMA may be a promising candidate for further development as an anticancer agent.

Cell Line IC50 (µM)
HEPG212.5
Ca9-2215.0
HSC-218.0

Antimicrobial Activity

MNPMA has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µM)
Staphylococcus aureus20
Escherichia coli30
Bacillus subtilis25

Toxicological Studies

Toxicological assessments are vital for understanding the safety profile of MNPMA. Preliminary studies suggest that while MNPMA exhibits promising biological activities, it may also present cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window .

Structure-Activity Relationship (SAR)

The biological activity of MNPMA can be attributed to its structural components. The presence of the nitro group is believed to enhance its reactivity and interaction with biological targets, while the methoxy group may influence its solubility and permeability across cellular membranes .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have provided insights into the SAR of MNPMA:

Compound Name Molecular Formula Key Features
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetateC₁₉H₁₆N₂O₆Additional methoxy group
Methyl 2-(4-nitrophenyl)-2-(phenyl)acetateC₁₈H₁₅N₂O₄Lacks cyano group but retains nitro functionality

These comparisons highlight how variations in functional groups can significantly impact the biological properties of similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.